

# theoretical properties of (2-Ethylphenyl)methanol

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## Compound of Interest

Compound Name: (2-Ethylphenyl)methanol

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An In-Depth Technical Guide to the Theoretical Properties and Synthetic Applications of **(2-Ethylphenyl)methanol**

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Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive technical overview of **(2-Ethylphenyl)methanol**, moving beyond basic data to explore its theoretical spectroscopic properties, practical synthesis strategies, and significance as a versatile intermediate in medicinal chemistry. As application scientists, we bridge the gap between theoretical knowledge and practical utility, and this document is structured to reflect that philosophy—explaining not just the what, but the why and how of handling and utilizing this compound.

## Introduction and Strategic Importance

**(2-Ethylphenyl)methanol**, also known as 2-ethylbenzyl alcohol, is an aromatic primary alcohol. While a seemingly simple molecule, its strategic importance is underscored by the presence of the 2-ethylphenyl moiety in various pharmacologically active compounds. Notably, this structural motif is a core component of the synthetic pathway towards Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID)[1]. The ortho-ethyl substitution provides unique steric and electronic properties that can be exploited in drug design to influence binding affinity, metabolic stability, and overall pharmacological profile.

This guide will delve into the foundational chemical properties of **(2-Ethylphenyl)methanol**, offering predictive insights into its spectroscopic signature. We will then present a robust and scalable synthetic protocol, grounded in well-established organic chemistry principles, and outline a logical workflow for its purification and characterization. Finally, we will contextualize its reactivity and potential applications, particularly for professionals engaged in drug discovery and development.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the bedrock of its effective application. The data presented here are compiled from authoritative chemical databases and augmented with theoretical predictions based on established principles of spectroscopy[2][3].

## Core Physicochemical Data

The fundamental properties of **(2-Ethylphenyl)methanol** are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Source
IUPAC Name	(2-Ethylphenyl)methanol	[2]
CAS Number	767-90-8	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O	[2]
Molecular Weight	136.19 g/mol	[2]
SMILES	CCC1=CC=CC=C1CO	[2]
InChIKey	SBUIQTMDIOLKAL-UHFFFAOYSA-N	[2]
XLogP3	1.8	[2]
Topological Polar Surface Area	20.23 Å <sup>2</sup>	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	1	[3]

## Theoretical Spectroscopic Profiles

While experimental spectra provide definitive identification, predictive analysis is an invaluable tool for preliminary characterization and for confirming the identity of a newly synthesized compound.

The predicted  $^1\text{H}$  NMR spectrum in  $\text{CDCl}_3$  is based on the analysis of analogous structures, such as (S)-1-(2-Methylphenyl)ethanol and 2-Phenylethanol[4]. The ortho-substitution pattern results in a complex, overlapping multiplet for the aromatic protons.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.20-7.40	Multiplet (m)	4H	Ar-H	Aromatic protons on the substituted ring. The ortho-substitution breaks the symmetry, leading to complex splitting.
~4.70	Singlet (s)	2H	-CH <sub>2</sub> -OH	Methylene protons adjacent to the hydroxyl group and the aromatic ring. Appears as a singlet, though coupling to the OH proton may be observed in dry solvents.
~2.70	Quartet (q)	2H	-CH <sub>2</sub> -CH <sub>3</sub>	Methylene protons of the ethyl group, split by the adjacent methyl protons.
~1.60	Singlet (s, broad)	1H	-OH	The hydroxyl proton signal is typically broad and its position is concentration-dependent. It may exchange with D <sub>2</sub> O.

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~1.25	Triplet (t)	3H	-CH <sub>2</sub> -CH <sub>3</sub>	Methyl protons of the ethyl group, split by the adjacent methylene protons.
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The predicted <sup>13</sup>C NMR spectrum (proton-decoupled) in CDCl<sub>3</sub> showcases nine distinct carbon environments.

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~141.0	Ar-C-CH <sub>2</sub> OH	Quaternary aromatic carbon attached to the hydroxymethyl group.
~139.0	Ar-C-CH <sub>2</sub> CH <sub>3</sub>	Quaternary aromatic carbon attached to the ethyl group.
~129.0-125.0	Ar-CH	Four distinct signals for the aromatic methine carbons.
~63.0	-CH <sub>2</sub> OH	Methylene carbon of the primary alcohol.
~26.0	-CH <sub>2</sub> CH <sub>3</sub>	Methylene carbon of the ethyl group.
~16.0	-CH <sub>2</sub> CH <sub>3</sub>	Methyl carbon of the ethyl group.

The predicted FTIR spectrum is based on characteristic vibrational frequencies of primary alcohols and substituted benzenes[5][6].

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
~3350	Strong, Broad	O-H Stretch	Alcohol (-OH)
~3060, 3020	Medium	C-H Stretch	Aromatic (=C-H)
~2960, 2870	Medium-Strong	C-H Stretch	Aliphatic (-C-H)
~1600, 1480	Medium-Weak	C=C Stretch	Aromatic Ring
~1040	Strong	C-O Stretch	Primary Alcohol
~750	Strong	C-H Out-of-Plane Bend	Ortho-disubstituted Aromatic

Predicted fragmentation under Electron Ionization (EI) is based on the fragmentation patterns of similar benzylic alcohols<sup>[7][8]</sup>.

m/z	Proposed Fragment	Rationale
136	[M] <sup>+</sup>	Molecular ion.
118	[M - H <sub>2</sub> O] <sup>+</sup>	Loss of water, a common fragmentation for alcohols.
107	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	Loss of the ethyl group (benzylic cleavage) to form a hydroxymethylphenyl cation.
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	Formation of the stable tropylium ion, a hallmark of benzyl-type compounds.
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation, resulting from further fragmentation.

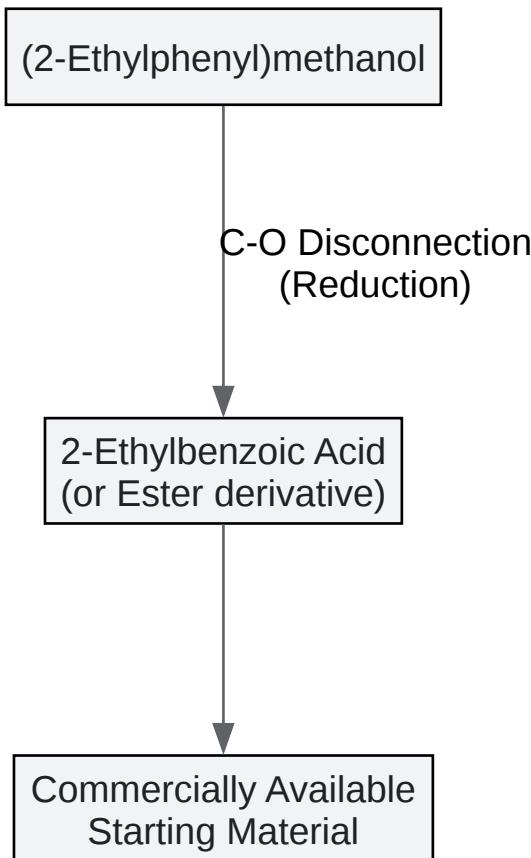
## Synthesis and Purification Strategies

From a practical standpoint, a reliable synthetic route is paramount. The most direct and industrially scalable approach to **(2-Ethylphenyl)methanol** is the reduction of a corresponding

carbonyl compound, such as 2-ethylbenzoic acid or its ester derivative.

## Retrosynthetic Analysis

The logic for our synthetic approach is visualized below. By disconnecting the C-O bond of the alcohol, we identify the carbonyl precursor, which is readily available commercially.



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*Retrosynthetic analysis for **(2-Ethylphenyl)methanol**.*

## Recommended Synthetic Protocol: Reduction of 2-Ethylbenzoic Acid

This protocol utilizes Lithium Aluminum Hydride ( $\text{LiAlH}_4$ ), a powerful reducing agent capable of efficiently converting carboxylic acids to primary alcohols. The choice of  $\text{LiAlH}_4$  is justified by its high reactivity and yield, although it necessitates careful handling due to its pyrophoric nature.

Materials:

- 2-Ethylbenzoic Acid
- Lithium Aluminum Hydride ( $\text{LiAlH}_4$ )
- Anhydrous Tetrahydrofuran (THF)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Diethyl Ether

**Procedure:**

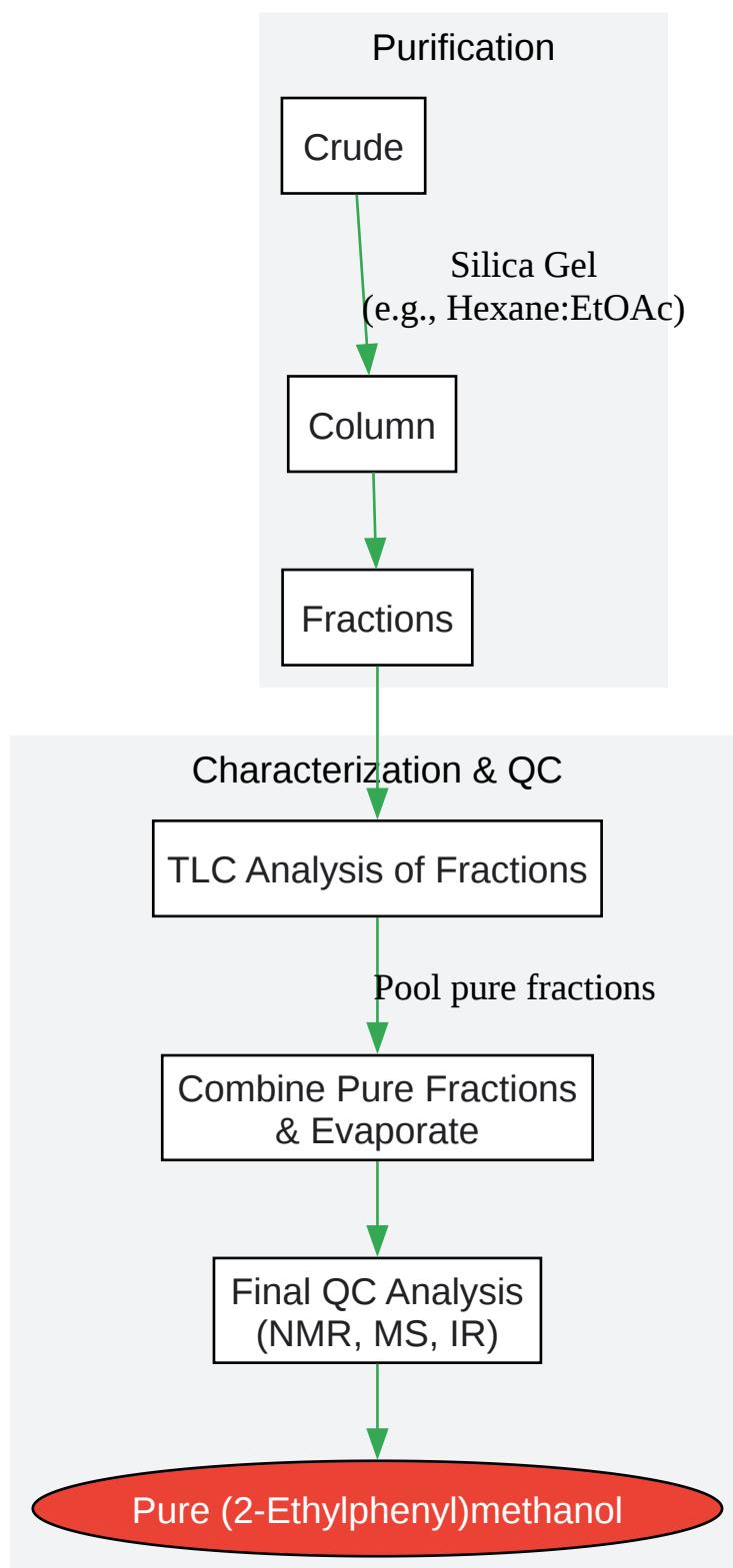
- **Reaction Setup:** A dry 500 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is charged with  $\text{LiAlH}_4$  (1.2 eq) suspended in anhydrous THF (100 mL) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
- **Addition of Substrate:** 2-Ethylbenzoic Acid (1.0 eq) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred  $\text{LiAlH}_4$  suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching (Fieser workup):** The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of  $\text{LiAlH}_4$  used in grams. This procedure is critical for safety and results in a granular precipitate that is easy to filter.
- **Filtration and Extraction:** The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite. The filtrate is collected, and the solid precipitate is washed with

diethyl ether (3 x 50 mL). The combined organic filtrates are transferred to a separatory funnel.

- **Washing:** The organic layer is washed sequentially with 1 M HCl (50 mL), saturated NaHCO<sub>3</sub> solution (50 mL), and brine (50 mL).
- **Drying and Concentration:** The organic layer is dried over anhydrous MgSO<sub>4</sub>, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude **(2-Ethylphenyl)methanol**.

## Purification and Characterization Workflow

The crude product is typically purified by flash column chromatography to yield the final, high-purity compound. The logical workflow for post-synthesis processing is outlined below.



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*Post-synthesis purification and characterization workflow.*

# Chemical Reactivity and Mechanistic Considerations

The reactivity of **(2-Ethylphenyl)methanol** is dominated by its primary alcohol functional group and the aromatic ring.

- **Oxidation:** As a primary alcohol, it can be oxidized to 2-ethylbenzaldehyde using mild oxidizing agents like Pyridinium Chlorochromate (PCC). Stronger oxidation, for instance with potassium permanganate or chromic acid, will lead to the formation of 2-ethylbenzoic acid[9]. The choice of oxidant is therefore a critical parameter for controlling the synthetic outcome.
- **Esterification:** It readily undergoes Fischer esterification when heated with a carboxylic acid in the presence of an acid catalyst (e.g.,  $\text{H}_2\text{SO}_4$ ) to form the corresponding ester[10][11]. This reaction is a cornerstone of creating libraries of derivatives for structure-activity relationship (SAR) studies.
- **Etherification:** Ethers can be formed via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g.,  $\text{NaH}$ ) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
- **Aromatic Substitution:** The aromatic ring can undergo electrophilic aromatic substitution. The ethyl and hydroxymethyl groups are ortho-, para-directing activators, though steric hindrance from the existing ortho-substituents will heavily influence the regioselectivity of further substitutions.

## Relevance in Drug Discovery and Development

The true value of a chemical intermediate is realized in its applications. The 2-ethylphenyl scaffold is of significant interest to medicinal chemists.

- **Key Intermediate for Etodolac:** As previously mentioned, the synthesis of the anti-inflammatory drug Etodolac relies on intermediates derived from 2-ethylaniline or 2-ethylphenylhydrazine[12][13]. **(2-Ethylphenyl)methanol** serves as a stable and accessible precursor to these key starting materials, or as a building block for analogous structures.

- Scaffold for Derivatization: In drug discovery, modifying a known active scaffold is a common strategy. **(2-Ethylphenyl)methanol** provides three handles for modification: the hydroxyl group, the benzylic position, and the aromatic ring. This allows for the systematic exploration of chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties (ADME). For example, esterification or etherification of the hydroxyl group can be used to create prodrugs with altered solubility or metabolic profiles.

## Handling, Safety, and Toxicological Profile

As a professional in a research environment, adherence to safety protocols is non-negotiable. Based on data for similar aromatic alcohols, **(2-Ethylphenyl)methanol** should be handled with standard laboratory precautions.

- General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract. Ingestion may be harmful.
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

## Conclusion

**(2-Ethylphenyl)methanol** is more than a simple aromatic alcohol; it is a strategically valuable building block with direct relevance to the pharmaceutical industry. Its theoretical properties are predictable based on fundamental chemical principles, and its synthesis is achievable through robust, well-documented chemical transformations. By understanding its spectroscopic signatures, reactivity, and synthetic utility, researchers and drug development professionals can effectively leverage this compound as a key intermediate in the creation of novel and effective therapeutic agents.

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